![molecular formula C10H14F3N3O5 B13482733 (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an amino group, a piperidinyl ring, and a trifluoroacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of a suitable piperidinone derivative with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is then purified using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carbonyl groups in the piperidinone ring can be reduced to form alcohols or amines.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the piperidinone ring can interact with hydrophobic pockets. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide
- (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroethanol
Uniqueness
The presence of the trifluoroacetic acid moiety in (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid distinguishes it from similar compounds. This moiety enhances the compound’s chemical stability and solubility, making it more suitable for various applications in research and industry.
Biological Activity
The compound (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid is a derivative of 2,6-dioxopiperidine and has shown significant biological activity in various studies. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
- IUPAC Name : (2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₁₃H₁₄F₃N₃O₃
- Molecular Weight : 305.27 g/mol
Research indicates that this compound exerts its biological effects primarily through modulation of cellular pathways involved in apoptosis and inflammation. The following mechanisms have been identified:
- Cereblon Modulation : The compound acts as a modulator of cereblon (CRBN), a protein involved in the regulation of immune responses and cell proliferation. Studies have shown that derivatives similar to this compound can inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC50 value of approximately 0.76 µM .
- Antiproliferative Activity : In vitro studies demonstrate potent antiproliferative activity against various cancer cell lines. For instance, a closely related compound exhibited IC50 values of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells . This suggests potential applications in cancer therapeutics.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation pathways. The annexin V-FITC/PI staining assay revealed a significant increase in apoptotic events in treated cells compared to controls .
Biological Activity Summary Table
Activity | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Antiproliferative | NCI-H929 | 2.25 | Comparable to lenalidomide (1.12 µM) |
Antiproliferative | U2932 | 5.86 | Significant reduction in cell viability |
TNF-α Inhibition | PBMCs | 0.76 | Effective in reducing inflammation |
Apoptosis Induction | NCI-H929 | - | Significant increase in early/late apoptosis |
Case Studies
- Study on Anticancer Effects : A study published in Nature evaluated the effects of various dioxopiperidine derivatives on multiple myeloma cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through CRBN modulation .
- Inflammation and Immune Response : Another investigation focused on the anti-inflammatory properties of similar compounds, showing a marked decrease in TNF-α levels when administered to LPS-stimulated PBMCs . This highlights the compound's potential for treating inflammatory diseases.
Properties
Molecular Formula |
C10H14F3N3O5 |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O3.C2HF3O2/c1-4(9)7(13)10-5-2-3-6(12)11-8(5)14;3-2(4,5)1(6)7/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12,14);(H,6,7)/t4-,5-;/m0./s1 |
InChI Key |
OKXUCHWWEDHNPP-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1CCC(=O)NC1=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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